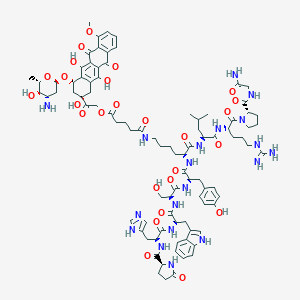
(2-Acetyl-4-bromophenyl) 4-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Acetyl-4-bromophenyl) 4-methylbenzoate” is a chemical compound with the molecular formula C16H13BrO3 . It has a molecular weight of 333.18 .
Physical And Chemical Properties Analysis
“(2-Acetyl-4-bromophenyl) 4-methylbenzoate” is a compound with the molecular formula C16H13BrO3 and a molecular weight of 333.18 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Applications De Recherche Scientifique
Synthesis and Characterization
(2-Acetyl-4-bromophenyl) 4-methylbenzoate has been synthesized and characterized using various techniques, shedding light on its structure and properties. For instance, Diwaker et al. (2015) synthesized the title compound and characterized it using experimental FTIR, ^1H and ^13C NMR, single crystal XRD, and various theoretical methods. Their study provides detailed insights into the geometrical parameters, vibrational frequencies, and electronic structure of the compound (Diwaker et al., 2015).
Reactions and Derivatives
Research into the reactivity of similar compounds provides insights into possible applications of (2-Acetyl-4-bromophenyl) 4-methylbenzoate in chemical synthesis. Clarke, Scrowston, and Sutton (1973) described electrophilic substitution reactions of benzo[b]thiophen derivatives, highlighting the potential for creating diverse derivatives through reactions such as bromination, nitration, and the Claisen rearrangement. These reactions form the basis for synthesizing various compounds, indicating a potential application of (2-Acetyl-4-bromophenyl) 4-methylbenzoate in the synthesis of complex organic molecules (Clarke, Scrowston, & Sutton, 1973).
Metabolic Studies
Although not directly related to (2-Acetyl-4-bromophenyl) 4-methylbenzoate, studies on the metabolism of related compounds by alveolar macrophages in rabbits have been conducted. For example, Watson D. Reid, Jane M. Glick, and Gopal Krishna (1972) explored the metabolism of foreign compounds by alveolar macrophages, offering insights into how similar compounds might be metabolized in biological systems, which could inform pharmacological and toxicological evaluations (Watson D. Reid, Jane M. Glick, & Gopal Krishna, 1972).
Pharmacological Potential
The synthesis and reactions of compounds structurally related to (2-Acetyl-4-bromophenyl) 4-methylbenzoate have been explored for their potential as pharmacological agents. For instance, Abdel-Wahab et al. (2008) investigated thiosemicarbazides, triazoles, and Schiff bases derived from similar compounds for their antihypertensive α-blocking activity, suggesting a possible avenue for the pharmacological application of (2-Acetyl-4-bromophenyl) 4-methylbenzoate in developing new therapeutics (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
Safety And Hazards
Propriétés
IUPAC Name |
(2-acetyl-4-bromophenyl) 4-methylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO3/c1-10-3-5-12(6-4-10)16(19)20-15-8-7-13(17)9-14(15)11(2)18/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIMHIOYMNXTKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357350 |
Source


|
| Record name | Benzoic acid, 4-methyl-, 2-acetyl-4-bromophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Acetyl-4-bromophenyl) 4-methylbenzoate | |
CAS RN |
88952-08-3 |
Source


|
| Record name | Benzoic acid, 4-methyl-, 2-acetyl-4-bromophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B184134.png)





![4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B184142.png)






